Chemoselective Activation of Ethyl vs. Phenyl Thioglycoside in One-Pot Oligosaccharide Assembly
The ethyl thioglycoside functionality of CAS 99409-32-2 enables chemoselective activation over phenyl thioglycoside donors bearing the same protecting-group pattern. Under N-trifluoromethylthiosaccharin/TMSOTf promotion, ethyl thioglycosides were activated with high selectivity in the presence of phenyl thioglycosides, enabling one-pot oligosaccharide assembly without intermediate purification [1]. This reactivity hierarchy was maintained for both armed and disarmed substrates. In contrast, phenyl thioglycoside donors (e.g., phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside) remain unactivated under identical conditions [1].
| Evidence Dimension | Chemoselective activation (ethyl vs. phenyl thioglycoside) under N-trifluoromethylthiosaccharin/TMSOTf |
|---|---|
| Target Compound Data | Ethyl thioglycoside selectively activated; high chemoselectivity maintained for both armed and disarmed substrates |
| Comparator Or Baseline | Phenyl thioglycoside donors (same protecting groups): remain unactivated under identical conditions |
| Quantified Difference | Complete chemoselectivity: ethyl thioglycoside selectively activated in the presence of phenyl thioglycoside |
| Conditions | N-trifluoromethylthiosaccharin/TMSOTf promoter system, acetonitrile or dichloromethane, -78 °C to rt; Org. Biomol. Chem. 2020, 18, 9029–9034 |
Why This Matters
This orthogonality permits one-pot iterative glycosylation strategies where ethyl and phenyl thioglycoside donors can be sequentially activated without protecting-group manipulation, significantly reducing step count and improving overall yield in oligosaccharide synthesis.
- [1] Mc Carthy, C.; Zhu, X. Chemoselective activation of ethyl vs. phenyl thioglycosides: one-pot synthesis of oligosaccharides. Org. Biomol. Chem. 2020, 18, 9029–9034. View Source
